N-ethylazetidine-3-carboxamide
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Overview
Description
N-ethylazetidine-3-carboxamide is a chemical compound with the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylazetidine-3-carboxamide can be synthesized through the amidation of carboxylic acid substrates. Amidation involves the reaction of a carboxylic acid with an amine to form an amide bond . This process can be catalyzed or non-catalyzed, depending on the specific requirements of the synthesis. Catalytic amidation often involves the use of coupling reagents or catalysts to activate the carboxylic acid, making it more reactive towards the amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale amidation reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of the reaction . These methods ensure high yields and purity of the final product, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
N-ethylazetidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines. Substitution reactions can result in a variety of substituted azetidine derivatives .
Scientific Research Applications
N-ethylazetidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylazetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethylazetidine-3-carboxamide include other azetidine derivatives and related heterocycles. Some examples are:
- Azetidine-2-carboxamide
- N-methylazetidine-3-carboxamide
- N-ethylazetidine-2-carboxamide
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-2-8-6(9)5-3-7-4-5/h5,7H,2-4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHNPTRKBMUQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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